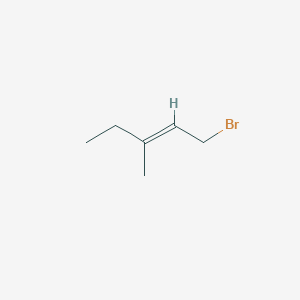

1-bromo-3-methylpent-2-ene

概要

説明

1-bromo-3-methylpent-2-ene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain that also contains a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

1-bromo-3-methylpent-2-ene can be synthesized through the addition of hydrogen bromide to isoprene. The reaction typically involves the use of hydrobromic acid (20-54% concentration) or hydrogen bromide gas at temperatures ranging from -20°C to 30°C. Cuprous halide, such as cuprous bromide, is often used as a catalyst to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound follows similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反応の分析

Types of Reactions

1-bromo-3-methylpent-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

Addition Reactions: The double bond in the compound can participate in electrophilic addition reactions, such as the addition of halogens.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Elimination: Strong bases like potassium tert-butoxide in an aprotic solvent.

Addition: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products

Substitution: 3-methylpent-2-en-1-ol.

Elimination: 3-methylpent-1,3-diene.

Addition: 1,2-dibromo-3-methylpentane.

科学的研究の応用

Organic Synthesis

1-Bromo-3-methylpent-2-ene serves as an important intermediate in organic synthesis. It is utilized for:

- Alkylation Reactions : It acts as a nucleophile in various alkylation reactions, helping to form more complex organic molecules.

- Synthesis of Natural Products : The compound is used in the synthesis of natural products due to its ability to introduce the 3,3-dimethylallyl group into larger molecular frameworks .

Case Study: Synthesis of Terpenes

In a study focusing on terpenes, this compound was employed as a key intermediate for the synthesis of certain monoterpenes. The compound's reactivity facilitated the formation of cyclic structures typical in terpene chemistry.

Medicinal Chemistry

The compound's bromine atom makes it a suitable candidate for further modifications that can lead to biologically active compounds. Applications include:

- Drug Development : It has been investigated for its potential use in synthesizing pharmaceutical agents. Its derivatives may exhibit antimicrobial or anticancer properties.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound possess promising antimicrobial activity against various pathogens, making it a candidate for further exploration in drug design .

Materials Science

In materials science, this compound is used in the development of biomimetic materials and polymers:

- Polymerization Processes : It can be utilized in radical polymerization processes to create new materials with specific properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temp | -20 °C |

| Tensile Strength | 35 MPa |

| Elongation at Break | 300% |

Environmental Applications

Emerging research indicates potential uses of this compound in environmental remediation processes, particularly in the degradation of certain pollutants.

Case Study: Pollutant Degradation

A recent study demonstrated that compounds derived from this compound can effectively degrade chlorinated solvents in contaminated environments, showcasing its utility in environmental chemistry .

作用機序

The mechanism of action of 1-bromo-3-methylpent-2-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. In substitution reactions, the bromine atom is displaced by a nucleophile. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. In addition reactions, the double bond reacts with an electrophile, resulting in the formation of a new bond.

類似化合物との比較

Similar Compounds

- 1-bromo-2-methylpent-2-ene

- 1-bromo-3-methylbut-2-ene

- 1-bromo-3-methylhex-2-ene

Uniqueness

1-bromo-3-methylpent-2-ene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. The presence of both a bromine atom and a double bond provides multiple reactive sites, making it a versatile compound in organic synthesis.

生物活性

1-Bromo-3-methylpent-2-ene (CAS Number: 869-72-7) is an organic compound with notable chemical properties and potential biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 163.06 g/mol. The compound is characterized by the presence of a bromine atom attached to a branched alkene structure, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 163.06 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| LogP | 2.7376 |

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its role as a potential therapeutic agent.

Research indicates that halogenated alkenes, including this compound, may exhibit antimicrobial and anticancer properties. The presence of the bromine atom enhances electrophilicity, allowing the compound to interact with biological macromolecules such as proteins and nucleic acids.

- Antimicrobial Activity : Studies have shown that halogenated compounds can disrupt bacterial cell membranes and inhibit metabolic pathways, leading to cell death. For instance, compounds similar to this compound have been documented to exhibit activity against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Properties : The electrophilic nature of this compound may facilitate interactions with DNA, potentially leading to apoptosis in cancer cells. Research on structurally related compounds suggests that they can induce oxidative stress and DNA damage in tumor cells .

Case Studies

Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound.

Study 1: Antimicrobial Efficacy

A study investigated the efficacy of halogenated alkenes against Mycobacterium bovis BCG. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that similar mechanisms may apply to this compound .

Study 2: Anticancer Activity

Another research effort focused on the synthesis and biological evaluation of brominated alkenes for anticancer activity. The findings demonstrated that these compounds could effectively inhibit cancer cell proliferation through mechanisms involving reactive oxygen species (ROS) generation .

特性

IUPAC Name |

(E)-1-bromo-3-methylpent-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-3-6(2)4-5-7/h4H,3,5H2,1-2H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZUPHKHXDIJFU-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/CBr)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。